

Technical Guide: Synthesis of 6-Amino-5-bromopicolinonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	6-Amino-5-bromopicolinonitrile
CAS No.:	1314974-91-8
Cat. No.:	B11899154

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Executive Summary

6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) represents a challenging substitution pattern on the pyridine ring.^[1] The juxtaposition of an electron-donating amino group and an electron-withdrawing cyano group creates a unique electronic push-pull system, complicating electrophilic aromatic substitution (EAS) strategies due to competing directing effects.^[1]

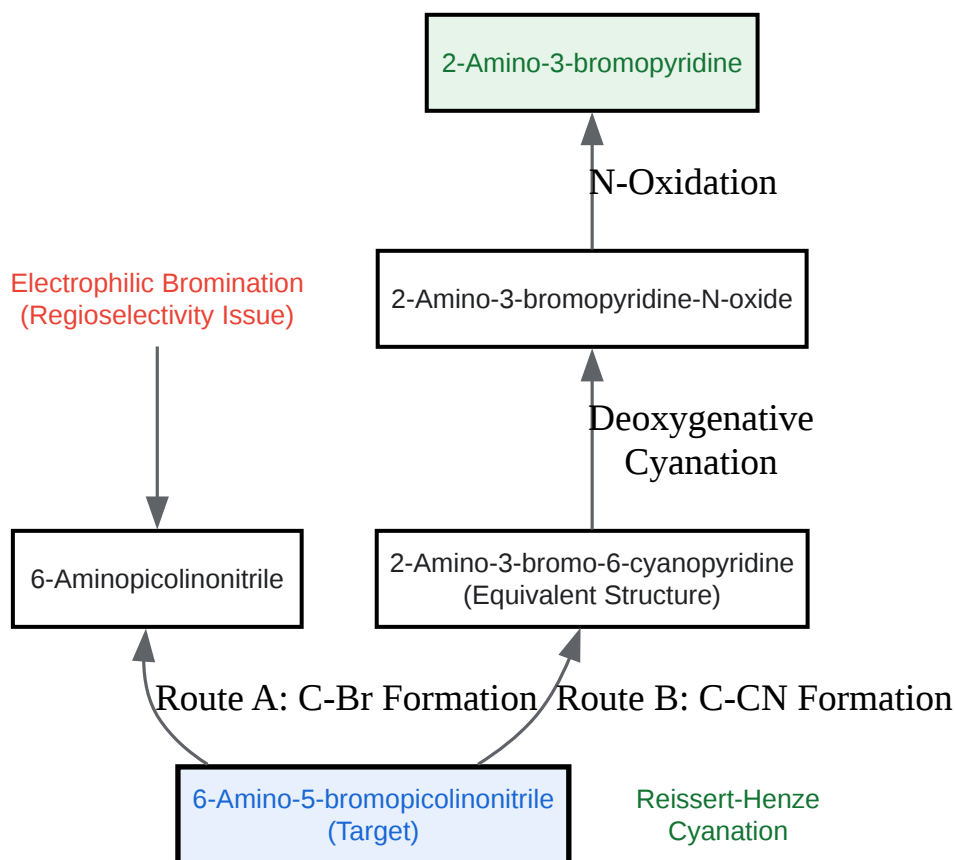
This guide presents two distinct synthetic pathways:

- The N-Oxide Rearrangement Route (Recommended): A highly regioselective approach utilizing the Reissert-Henze mechanism to install the cyano group at the C6 position of a pre-brominated precursor.
- The Direct Bromination Route: A scalable, fewer-step protocol starting from 6-aminopicolinonitrile, requiring rigorous purification to separate regiochemical isomers.^[1]

Retrosynthetic Analysis

To achieve the 2-cyano-5-bromo-6-amino substitution pattern, we must navigate the directing rules of the pyridine ring.[1]

- Disconnection A (C-Br bond formation): Bromination of 6-aminopicolinonitrile. Risk:[2][3] The amino group at C6 strongly directs para to C3, whereas the target requires bromination at C5 (ortho). Steric hindrance from the C2-cyano group may favor C5, but mixtures are common. [1]
- Disconnection B (C-CN bond formation): Cyanation of a pre-functionalized bromopyridine. Using 2-amino-3-bromopyridine as the starting material sets the correct relative orientation of the amino and bromo groups (ortho). The challenge is installing the cyano group selectively at C6.[1]



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Caption: Retrosynthetic tree comparing direct bromination (Route A) vs. N-oxide functionalization (Route B).

Primary Route: N-Oxide Functionalization (High Fidelity)

This route is preferred for medicinal chemistry applications requiring high isomeric purity. It leverages the specific reactivity of pyridine N-oxides to introduce nucleophiles (CN) at the alpha position (C6) relative to the nitrogen.

Phase 1: N-Oxidation

Precursor: 2-Amino-3-bromopyridine (CAS: 13534-99-1).[1] Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Urea Hydrogen Peroxide (UHP)/Phthalic Anhydride.

Protocol:

- Dissolve 2-amino-3-bromopyridine (1.0 eq) in DCM or Ethyl Acetate.
- Cool to 0°C. Slowly add mCPBA (1.2 eq) portion-wise to control exotherm.
- Allow to warm to room temperature (RT) and stir for 12–16 hours.
- Workup: Quench with saturated aq. NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide). Extract with DCM/MeOH (9:1) as the N-oxide is polar.[1]
- Yield: Typically 85–95%.

Phase 2: Reissert-Henze Cyanation

Reagents: Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride (activator), TEA/DIPEA.[1] Mechanism: The activator acylates the N-oxide oxygen, creating a highly reactive cation.[1] The cyanide nucleophile attacks the alpha position (C6). Subsequent elimination restores aromaticity.

Detailed Protocol:

- Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
- Dissolution: Suspend 2-amino-3-bromopyridine-N-oxide (1.0 eq) in anhydrous DCM or Acetonitrile.

- Activation: Add Dimethylcarbamoyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 min. Note: Benzoyl chloride can also be used but may lead to N-acylation side products.[1]
- Cyanation: Add TMSCN (1.5 eq) dropwise followed by DIPEA (1.0 eq).
- Reaction: Heat to reflux (40–60°C) for 4–8 hours. Monitor by LCMS for the disappearance of the N-oxide (M+16 peak).
- Workup: Cool to RT. Quench with saturated NaHCO₃. Extract with EtOAc.
- Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The product elutes after the starting material.

Outcome:

- Product: **6-Amino-5-bromopicolinonitrile** (structurally equivalent to 2-amino-3-bromo-6-cyanopyridine).[1]
- Regioselectivity: >20:1 favoring the C6 position over C2 (blocked by amine) or C4.

Secondary Route: Direct Bromination (Scale-Up Candidate)

For large-scale production where chromatography can be minimized via crystallization, direct bromination of 6-aminopicolinonitrile is viable.[1]

Precursor: 6-Aminopicolinonitrile (CAS: 26893-01-2). Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.[1]

Mechanism & Selectivity Challenge: The amino group at C6 activates C5 (ortho) and C3 (para).

- C3 Attack: Electronic preference (para).
- C5 Attack: Steric preference (C3 is flanked by the C2-cyano group).
- Optimization: Low temperature (-10°C) and polar aprotic solvents favor the kinetic product (often C5 due to the "ortho-effect" or coordination with the ring nitrogen).

Protocol:

- Dissolve 6-aminopicolinonitrile (1.0 eq) in DMF (5 vol).
- Cool to -10°C.
- Dissolve NBS (1.05 eq) in DMF and add dropwise over 1 hour. Crucial: Slow addition prevents over-bromination.
- Stir at 0°C for 2 hours.
- Quench: Pour into ice water. The product often precipitates.
- Filtration: Collect the solid.
- Purification: Recrystallize from Ethanol/Water. If the C3-isomer is present (>5%), a silica plug is required.^[1]

Comparative Analysis & Data

Route Comparison Table

Feature	Route 1: N-Oxide Rearrangement	Route 2: Direct Bromination
Starting Material	2-Amino-3-bromopyridine	6-Aminopicolinonitrile
Step Count	2 (Oxidation + Cyanation)	1 (Bromination)
Regioselectivity	High (Directed by N-oxide)	Moderate (Steric vs. Electronic)
Purification	Column Chromatography often needed	Potential for Precipitation/Crystallization
Cost	Higher (TMSCN, coupling reagents)	Low (NBS, DMF)
Suitability	Discovery/GLP Synthesis	Process Scale-up (with optimization)

Analytical Characterization (Expected)

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 7.95 (d, J = 8.0 Hz, 1H, H-4).[1]
 - 7.10 (d, J = 8.0 Hz, 1H, H-3).[1]
 - 7.20 (br s, 2H, NH₂).[1]
 - Note: The coupling constant of ~8.0 Hz is characteristic of ortho-coupling between H3 and H4.
- MS (ESI): m/z 197.9/199.9 [M+H]⁺ (1:1 Br isotope pattern).

Reaction Mechanism Visualization (Route 1)



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Caption: Reissert-Henze cyanation mechanism. The activation of the N-oxide oxygen makes the C6 position highly electrophilic.[1]

Safety & Handling

- Cyanide Hazards: Route 1 uses TMSCN, which hydrolyzes to HCN in contact with moisture. [1] All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]
- Exotherms: The N-oxidation (mCPBA) is exothermic. Strict temperature control is required to prevent thermal runaway.
- Skin Sensitization: Brominated pyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

- Reissert-Henze Cyanation Context:Fife, W. K.[1] "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry, 1983.[1] [Link](#)
- N-Oxide Methodologies:Matsuura, R. et al. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides." Molecules, 2021.[1] [Link](#)
- Bromination of Aminopyridines:Canibano, V. et al. "Regioselective bromination of aminopyridines." Tetrahedron Letters, 2001.[1] [Link](#)
- Commercial Availability & CAS Verification:Sigma-Aldrich Entry for 2-Amino-3-bromopyridine. [1][Link](#)

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- To cite this document: BenchChem. [Technical Guide: Synthesis of 6-Amino-5-bromopicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11899154/docs#technical-guide-synthesis-of-6-amino-5-bromopicolinonitrile>]

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